molecular formula C16H14ClNO5S B2391783 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride CAS No. 680618-05-7

2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride

Cat. No. B2391783
CAS RN: 680618-05-7
M. Wt: 367.8
InChI Key: RUXFEKGAYVFIGX-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C16H14ClNO5S . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of this compound could involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring . The key step for electrophilic aromatic substitution is the formation of a cationic intermediate by the attack of an electrophile at carbon .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14ClNO5S/c1-2-23-14-8-7-13 (9-15 (14)24 (17,21)22)18-16 (20)12-5-3-11 (10-19)4-6-12/h3-10H,2H2,1H3, (H,18,20) .


Chemical Reactions Analysis

Electrophilic aromatic substitution is a likely reaction involving this compound . This reaction involves the formation of a cationic intermediate by the attack of an electrophile at carbon . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Mechanism of Action

Mode of Action

Sulfonyl chlorides are known to be reactive electrophiles that can undergo nucleophilic substitution reactions . They can form a sigma-bond with nucleophiles, generating a positively charged intermediate . This suggests that EFS may interact with its targets through similar mechanisms.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride involves the reaction of 2-ethoxy-5-aminobenzenesulfonic acid with 4-formylbenzoyl chloride in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with phosphorus oxychloride and ethyl alcohol to yield the final product.", "Starting Materials": [ "2-ethoxy-5-aminobenzenesulfonic acid", "4-formylbenzoyl chloride", "thionyl chloride", "triethylamine", "phosphorus oxychloride", "ethyl alcohol" ], "Reaction": [ "Step 1: 2-ethoxy-5-aminobenzenesulfonic acid is reacted with thionyl chloride and triethylamine to form the corresponding sulfonyl chloride intermediate.", "Step 2: The sulfonyl chloride intermediate is then reacted with 4-formylbenzoyl chloride in the presence of triethylamine to form the desired product intermediate.", "Step 3: The intermediate is then treated with phosphorus oxychloride and ethyl alcohol to yield the final product, 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride." ] }

CAS RN

680618-05-7

Molecular Formula

C16H14ClNO5S

Molecular Weight

367.8

IUPAC Name

2-ethoxy-5-[(4-formylbenzoyl)amino]benzenesulfonyl chloride

InChI

InChI=1S/C16H14ClNO5S/c1-2-23-14-8-7-13(9-15(14)24(17,21)22)18-16(20)12-5-3-11(10-19)4-6-12/h3-10H,2H2,1H3,(H,18,20)

InChI Key

RUXFEKGAYVFIGX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O)S(=O)(=O)Cl

solubility

not available

Origin of Product

United States

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